Tert-butyl 3-(aminomethyl)oxane-3-carboxylate

Description

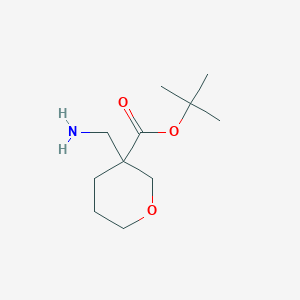

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)oxane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(7-12)5-4-6-14-8-11/h4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULCKCGZWVGDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCOC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138241-33-3 | |

| Record name | tert-butyl 3-(aminomethyl)oxane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)oxane-3-carboxylate typically involves the reaction of oxane derivatives with tert-butyl esters and aminomethyl groups under controlled conditions. One common method involves the use of tert-butyl 3-(aminomethyl)tetrahydro-2H-pyran-3-carboxylate as a precursor . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(aminomethyl)oxane-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and strong bases like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with ketone or aldehyde functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(aminomethyl)oxane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its aminomethyl group makes it a valuable probe for investigating biological processes involving amine-containing compounds.

Medicine: In medicinal chemistry, this compound serves as a precursor for the development of pharmaceuticals. Its derivatives have potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

Industry: Industrially, the compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)oxane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in metabolic pathways and cellular processes, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Tert-butyl 3-(aminomethyl)oxane-3-carboxylate | C₁₁H₂₂N₂O₃ | 230.31 | 1781613-26-0 | Six-membered oxane ring, tert-butyl ester |

| 3-(Aminomethyl)oxetan-3-ol | C₄H₉NO₂ | 103.12 | 1305208-47-2 | Four-membered oxetane ring, hydroxyl group |

| Tert-butyl 2-(oxetan-3-ylidene)acetate | C₉H₁₄O₃ | 170.21 | 1207175-03-8 | Oxetane ring fused with ester, unsaturated bond |

| N-{[3-(Aminomethyl)oxetan-3-yl]methyl}carbamate | C₈H₁₆N₂O₃ | 188.23* | EN300-692987 | Oxetane ring, carbamate group |

| 2-(Aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate | C₁₂H₂₀N₂O₂ | 224.30* | EN300-695290 | Bicyclic structure, amine and ester groups |

Key Observations :

- Functional Groups : The tert-butyl ester in the target compound enhances steric hindrance, which may slow hydrolysis compared to smaller esters (e.g., methyl or ethyl) in analogs like tert-butyl 2-(oxetan-3-ylidene)acetate .

- Hybridization : Compounds with fused or bicyclic systems (e.g., 3-azabicyclo[3.2.0]heptane) exhibit rigid geometries, favoring selective binding in drug-receptor interactions .

Physicochemical Properties

- Solubility: The hydroxyl group in 3-(aminomethyl)oxetan-3-ol increases hydrophilicity (logP ~0.5 estimated) compared to the more lipophilic tert-butyl ester derivatives (logP ~2.5 for the target compound) .

- Reactivity: Oxetane rings (as in 3-(aminomethyl)oxetan-3-ol) are more strained than oxane, making them prone to ring-opening reactions under acidic or nucleophilic conditions . The target compound’s oxane ring likely resists such degradation, improving shelf stability.

Biological Activity

Tert-butyl 3-(aminomethyl)oxane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant studies.

Chemical Structure and Properties

The compound features a tert-butyl group, an aminomethyl group, and a carboxylate moiety, contributing to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 213.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The aminomethyl group enhances binding affinity through hydrogen bonding and ionic interactions, while the carboxylate group can facilitate interactions with active sites on proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : The bicyclic structure allows it to interact with neurotransmitter receptors, potentially modulating their activity.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains.

- Anticancer Activity : Investigations have shown potential anticancer effects, likely due to the compound's ability to influence cellular signaling pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neurotransmitter Modulation | Interaction with neurotransmitter receptors; potential for CNS therapeutic applications. | |

| Antimicrobial | Effective against specific bacterial strains; further studies ongoing for broader spectrum. | |

| Anticancer | Induces apoptosis in cancer cell lines; mechanism under investigation. |

Case Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of this compound to various neurotransmitter receptors. Results indicated significant modulation of receptor activity, suggesting potential therapeutic applications in treating neurological disorders.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing promising results for future development as an antimicrobial agent.

Case Study 3: Anticancer Activity

Research involving cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. Further exploration is needed to fully elucidate its mechanism and efficacy in vivo.

Q & A

What are the standard synthetic methodologies for preparing tert-butyl 3-(aminomethyl)oxane-3-carboxylate?

Basic Research Question

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group. A common approach involves reacting the free amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF . The reaction is monitored by TLC or LC-MS to confirm completion. Post-synthesis, purification is achieved via column chromatography or recrystallization.

How can the purity and structural integrity of this compound be validated?

Basic Research Question

Analytical techniques include:

- ¹H/¹³C NMR : To confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxane ring protons (δ 3.5–4.0 ppm) .

- HPLC-MS : To assess purity (>95%) and molecular weight (259.3 g/mol) .

- FT-IR : To verify carbonyl stretches (~1680–1720 cm⁻¹ for the ester and carbamate groups) .

What advanced techniques resolve stereochemical ambiguities in derivatives of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. The SHELX suite (e.g., SHELXL for refinement) can model electron density maps to assign absolute configurations . For non-crystalline samples, chiral HPLC or vibrational circular dichroism (VCD) may be employed.

How does the Boc group influence reactivity in subsequent synthetic modifications?

Advanced Research Question

The Boc group protects the amine during multi-step synthesis, enabling selective functionalization of other moieties (e.g., the oxane ring’s carboxylic acid). It is stable under basic conditions but can be cleaved with TFA or HCl in dioxane, allowing controlled deprotection . Comparative studies show that analogs without Boc protection exhibit undesired side reactions (e.g., amine oxidation) .

What role does this compound play in drug discovery pipelines?

Advanced Research Question

It serves as a versatile intermediate in designing protease inhibitors or GPCR-targeted therapeutics. The oxane ring’s conformational rigidity and Boc-protected amine enhance bioavailability and metabolic stability. For example, similar bicyclic carbamates have been used in kinase inhibitor development .

How can conflicting NMR data for aminomethyl-oxane derivatives be resolved?

Methodological Focus

Contradictions in splitting patterns may arise from dynamic ring puckering in the oxane moiety. Variable-temperature NMR (VT-NMR) can identify conformational equilibria by observing coalescence of proton signals at elevated temperatures . Computational modeling (DFT or MD simulations) further validates these observations .

What strategies optimize yields in multi-step syntheses involving this compound?

Methodological Focus

Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysis : Pd/C or nickel catalysts enhance coupling reactions (e.g., Suzuki-Miyaura) with aryl halides .

- Temperature Control : Low temperatures (–20°C to 0°C) minimize Boc group cleavage during acidic workups .

How is this compound utilized in enzyme interaction studies?

Advanced Research Question

Its primary amine (after Boc deprotection) can form Schiff bases with pyridoxal phosphate-dependent enzymes. Fluorescence quenching assays or surface plasmon resonance (SPR) quantify binding affinities. For example, analogs have shown inhibitory activity against transaminases .

How do structural modifications impact its physicochemical properties?

Advanced Research Question

Comparative studies with analogs (e.g., hydroxylmethyl or bromomethyl substitutions) reveal:

- LogP : The Boc group reduces hydrophilicity (LogP increases by ~1.5 units vs. unprotected amines) .

- Melting Points : Crystalline derivatives with bulky substituents (e.g., iodomethyl) exhibit higher thermal stability .

What are the best practices for storing and handling this compound?

Basic Research Question

Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Solutions in DMSO should be aliquoted and frozen (–20°C) to avoid freeze-thaw degradation. Safety protocols include using fume hoods for TFA-mediated deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.